米托醌

描述

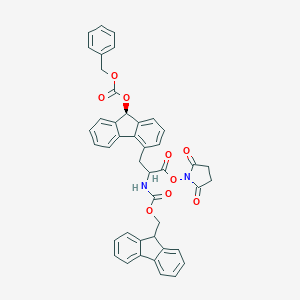

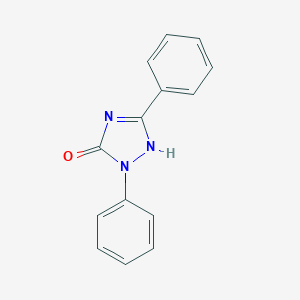

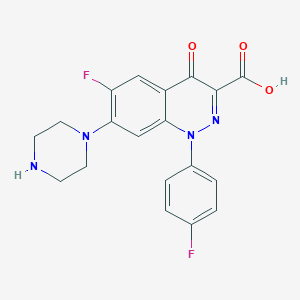

Mitoquinol, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a synthetic analogue of coenzyme Q10, designed to combat oxidative stress within the mitochondria. Mitoquinol was first developed in New Zealand in the late 1990s and has shown potential in various medical applications due to its enhanced bioavailability and mitochondrial penetration compared to coenzyme Q10 .

科学研究应用

Mitoquinol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study redox reactions and mitochondrial targeting.

Biology: Investigated for its role in reducing oxidative stress in cellular models.

Medicine: Explored for potential therapeutic applications in diseases such as Parkinson’s disease, Alzheimer’s disease, and cardiovascular diseases.

Industry: Used in the development of dietary supplements aimed at improving mitochondrial function and reducing oxidative stress

作用机制

Target of Action

Mitoquinol, also known as MitoQ, primarily targets the mitochondria , the organelles inside cells that provide energy for life processes . Mitochondria are responsible for producing 95% of the body’s energy (ATP) . Mitoquinol is the world’s first mitochondrially-targeted antioxidant .

Mode of Action

Mitoquinol interacts with its target, the mitochondria, in two steps :

- A targeting component directs the drug to the mitochondria .

- An antioxidant component helps to prevent cell damage .

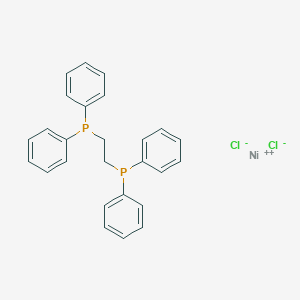

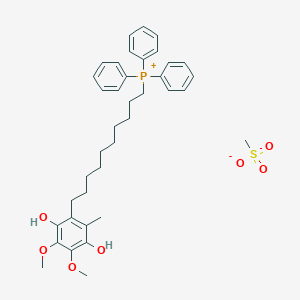

Mitoquinol is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation . Once the active form of MitoQ (mitoquinol) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active mitoquinol form by the mitochondria’s electron transport chain, restoring its antioxidant ability .

Biochemical Pathways

Mitoquinol affects the biochemical pathways related to oxidative stress . During the production of ATP, free radicals are made as a by-product. These molecules are highly reactive and unstable. If they accumulate in excess, they can cause oxidative damage to mitochondria . Mitoquinol helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .

Pharmacokinetics

Mitoquinol has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . Once in the bloodstream, MitoQ is rapidly transported to different organ tissues. MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .

Result of Action

Mitoquinol may help to prevent the nerve cell damage that leads to Parkinson’s disease . It aims to slow or halt Parkinson’s disease at its cause by tackling cell damage caused when mitochondria cease to function normally . It is anticipated that MitoQ will slow or arrest the progression of Parkinson’s disease symptoms . Mitoquinol could be used to halt or decrease liver inflammation and fibrosis progression, even in the absence of sustained virologic response .

Action Environment

The action of Mitoquinol can be influenced by environmental factors such as the density of mitochondria in the muscles of trained athletes, which are denser than untrained individuals, and athletes generally have upregulated pathways associated with mitochondrial biogenesis and fusion .

生化分析

Biochemical Properties

Mitoquinol interacts with various enzymes, proteins, and other biomolecules. It reduces hydrogen peroxide production in succinate-fueled isolated bovine aortic endothelial mitochondria . Mitoquinol’s unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source .

Cellular Effects

Mitoquinol has significant effects on various types of cells and cellular processes. It helps protect the cell from oxidative stress and reduce both structural and DNA damage . By rejuvenating cell health, Mitoquinol has been shown to help improve sport and exercise performance, cardiovascular health, and promote healthier ageing .

Molecular Mechanism

Mitoquinol exerts its effects at the molecular level through various mechanisms. Once the active form of Mitoquinol neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active Mitoquinol form by the mitochondria’s electron transport chain, restoring its antioxidant ability .

Temporal Effects in Laboratory Settings

In laboratory settings, Mitoquinol has shown to attenuate transmission of SARS-CoV-2 infection . It was well tolerated in the study population and no serious side effect was reported in any study participant .

Dosage Effects in Animal Models

In animal models, the effects of Mitoquinol vary with different dosages. For instance, in a study on diethyl nitrosamine-induced hepatocellular carcinoma, Mitoquinol was administered at a dosage of 10 mg/kg body weight . The study found that Mitoquinol intervention attenuated the oxidative stress induced by diethyl nitrosamine .

Metabolic Pathways

Mitoquinol is involved in various metabolic pathways. It plays a crucial role in the production of ATP, the body’s main energy currency . During the production of ATP, free radicals are made as a by-product. Mitoquinol helps to neutralize these free radicals, preventing oxidative damage to mitochondria .

Transport and Distribution

Mitoquinol is quickly absorbed into the bloodstream after ingestion and is rapidly transported to different organ tissues . It primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .

Subcellular Localization

Mitoquinol is the world’s first mitochondrially-targeted antioxidant . Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This subcellular localization to the mitochondria is crucial for its antioxidant ability .

准备方法

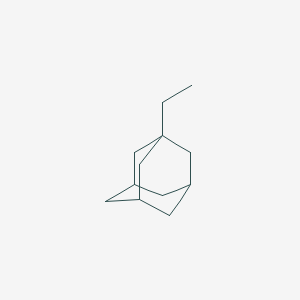

Synthetic Routes and Reaction Conditions: Mitoquinol is synthesized through a multi-step process involving the attachment of a lipophilic triphenylphosphonium cation to a quinone moiety. The synthesis typically involves the following steps:

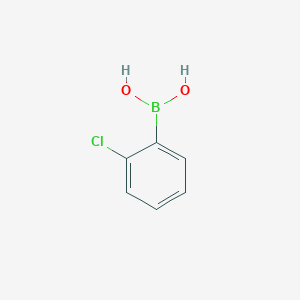

Preparation of the quinone moiety: This involves the oxidation of a hydroquinone derivative to form the quinone structure.

Attachment of the triphenylphosphonium cation: The quinone is then reacted with a triphenylphosphonium bromide under basic conditions to form the final product, Mitoquinol.

Industrial Production Methods: Industrial production of Mitoquinol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions: Mitoquinol undergoes several types of chemical reactions, including:

Oxidation: Mitoquinol can be oxidized to form Mitoquinone, its oxidized form.

Reduction: Mitoquinone can be reduced back to Mitoquinol.

Substitution: The quinone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can react with the quinone moiety under basic conditions.

Major Products:

Oxidation: The major product is Mitoquinone.

Reduction: The major product is Mitoquinol.

Substitution: The products depend on the nucleophile used but generally result in substituted quinone derivatives.

相似化合物的比较

Coenzyme Q10 (ubiquinone): A naturally occurring antioxidant that supports mitochondrial function but has limited bioavailability.

Ubiquinol: The reduced form of coenzyme Q10 with better bioavailability but still less effective in targeting mitochondria compared to Mitoquinol.

Idebenone: A synthetic analogue of coenzyme Q10 with antioxidant properties but different pharmacokinetics.

Uniqueness of Mitoquinol:

Mitochondrial targeting: Mitoquinol’s unique structure allows it to specifically target and accumulate within mitochondria, enhancing its antioxidant effects.

Enhanced bioavailability: Mitoquinol has significantly improved bioavailability compared to coenzyme Q10 and ubiquinol, making it more effective in reducing oxidative stress

属性

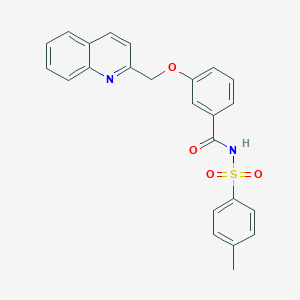

IUPAC Name |

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMXVYGZUOSRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845959-55-9 | |

| Record name | Mitoquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MITOQUINOL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。